N,N-Diisopropyl 4-bromo-3-methoxybenzamide
Overview
Description
“N,N-Diisopropyl 4-bromo-3-methoxybenzamide” is a chemical compound with the CAS Number: 1072944-37-6 . It has a molecular weight of 314.22 and a molecular formula of C14H20BrNO2 . The compound is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20BrNO2/c1-9(2)16(10(3)4)14(17)11-6-7-12(15)13(8-11)18-5/h6-10H,1-5H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm^3, a boiling point of 405.3±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 65.7±3.0 kJ/mol and a flash point of 198.9±25.9 °C .Scientific Research Applications
Applications in Organic Synthesis
Role in Chemical Activation and Reaction Mechanisms
N-methoxybenzamides are central to various catalytic processes, including Rh(III)-catalyzed oxidative olefination and annulations. These compounds act as substrates in C-H activation and facilitate the formation of pharmacologically relevant structures, highlighting their utility in enhancing reaction efficiency and selectivity (Rakshit et al., 2011) (Xu et al., 2018).
Molecular Structure and Intermolecular Interactions
Studies on compounds like N-3-hydroxyphenyl-4-methoxybenzamide reveal insights into the molecular geometry, emphasizing the influence of intermolecular interactions on the structural conformation. These studies are crucial for understanding how molecular structure affects the properties and reactivity of organic compounds (Karabulut et al., 2014).
Safety And Hazards
properties
IUPAC Name |
4-bromo-3-methoxy-N,N-di(propan-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-9(2)16(10(3)4)14(17)11-6-7-12(15)13(8-11)18-5/h6-10H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCIPPDPHWMFOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC(=C(C=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674711 | |
Record name | 4-Bromo-3-methoxy-N,N-di(propan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diisopropyl 4-bromo-3-methoxybenzamide | |
CAS RN |
1072944-37-6 | |
Record name | 4-Bromo-3-methoxy-N,N-di(propan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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